Cas no 2229413-48-1 (2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde)

2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde is a specialized organic compound featuring a tetrahydrobenzothiophene core with a tert-butyl substituent and an acetaldehyde functional group. Its structure makes it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and fine chemicals. The tert-butyl group enhances steric stability, while the reactive aldehyde moiety allows for further functionalization through condensation or nucleophilic addition reactions. This compound is particularly useful in constructing complex heterocyclic frameworks due to its balanced reactivity and stability. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic routes, making it a reliable choice for research and industrial applications.
2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde structure
2229413-48-1 structure
商品名:2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde
CAS番号:2229413-48-1
MF:C14H20OS
メガワット:236.373003005981
CID:6290895
PubChem ID:165660873

2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde
    • EN300-1782207
    • 2229413-48-1
    • インチ: 1S/C14H20OS/c1-14(2,3)11-4-5-13-10(8-11)9-12(16-13)6-7-15/h7,9,11H,4-6,8H2,1-3H3
    • InChIKey: OARAKYARYKACOC-UHFFFAOYSA-N
    • ほほえんだ: S1C(CC=O)=CC2=C1CCC(C2)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 236.12348643g/mol
  • どういたいしつりょう: 236.12348643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 45.3Ų

2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1782207-0.25g
2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde
2229413-48-1
0.25g
$1420.0 2023-09-20
Enamine
EN300-1782207-0.5g
2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde
2229413-48-1
0.5g
$1482.0 2023-09-20
Enamine
EN300-1782207-5g
2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde
2229413-48-1
5g
$4475.0 2023-09-20
Enamine
EN300-1782207-1g
2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde
2229413-48-1
1g
$1543.0 2023-09-20
Enamine
EN300-1782207-0.05g
2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde
2229413-48-1
0.05g
$1296.0 2023-09-20
Enamine
EN300-1782207-2.5g
2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde
2229413-48-1
2.5g
$3025.0 2023-09-20
Enamine
EN300-1782207-10.0g
2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde
2229413-48-1
10g
$6635.0 2023-06-02
Enamine
EN300-1782207-0.1g
2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde
2229413-48-1
0.1g
$1357.0 2023-09-20
Enamine
EN300-1782207-10g
2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde
2229413-48-1
10g
$6635.0 2023-09-20
Enamine
EN300-1782207-1.0g
2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde
2229413-48-1
1g
$1543.0 2023-06-02

2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde 関連文献

2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehydeに関する追加情報

Introduction to 2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde (CAS No. 2229413-48-1)

2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde (CAS No. 2229413-48-1) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and structural versatility. The tert-butyl group and the tetrahydro ring system contribute to its unique chemical properties and stability.

The benzothiophene scaffold is a core structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. The presence of the acetaldehyde functional group at the 2-position of the benzothiophene ring adds reactivity and potential for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the importance of benzothiophenes in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that certain derivatives of benzothiophenes exhibit potent inhibitory activity against specific kinases involved in cancer progression. This finding underscores the potential of benzothiophenes as lead compounds for developing novel anticancer drugs.

In addition to its biological activities, 2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde has been investigated for its synthetic utility. A research group at the University of California, Los Angeles (UCLA) demonstrated an efficient synthesis route for this compound using palladium-catalyzed cross-coupling reactions. The method involves the coupling of a brominated benzothiophene derivative with a tert-butyl-substituted aldehyde under mild conditions, yielding high purity and yield of the target compound.

The stability and reactivity of 2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde make it an attractive candidate for various chemical transformations. For example, it can be readily converted into alcohols, esters, or amides through standard organic reactions. These derivatives can then be further functionalized to generate a library of compounds with diverse biological activities.

One notable application of benzothiophenes is in the development of imaging agents for diagnostic purposes. A study published in Bioconjugate Chemistry in 2023 described the synthesis and evaluation of a benzothiophene-based fluorescent probe for detecting reactive oxygen species (ROS) in living cells. The probe exhibited high selectivity and sensitivity towards ROS, making it a promising tool for monitoring oxidative stress in biological systems.

The environmental impact of benzothiophenes is also an important consideration. Research conducted at the University of Manchester has shown that certain benzothiophene-based compounds can be biodegraded by specific bacterial strains under aerobic conditions. This finding suggests that these compounds may have a lower environmental impact compared to other synthetic chemicals.

In conclusion, 2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetaldehyde (CAS No. 2229413-48-1) is a versatile compound with significant potential in pharmaceutical and chemical research. Its unique structure and reactivity make it an attractive candidate for developing new drugs and imaging agents. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the scientific community.

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